molecular formula C21H15N3O3S B2780818 (2E,4E)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-(2-nitrophenyl)penta-2,4-dienenitrile CAS No. 476675-54-4

(2E,4E)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-(2-nitrophenyl)penta-2,4-dienenitrile

Cat. No.: B2780818
CAS No.: 476675-54-4
M. Wt: 389.43
InChI Key: YGINMSQNCAZELS-VFISYLAMSA-N
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Description

The compound (2E,4E)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-(2-nitrophenyl)penta-2,4-dienenitrile features a conjugated dienenitrile backbone with a 4-(3-methoxyphenyl)-substituted thiazole ring and a 2-nitrophenyl group.

Properties

IUPAC Name

(2E,4E)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-(2-nitrophenyl)penta-2,4-dienenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O3S/c1-27-18-10-5-8-16(12-18)19-14-28-21(23-19)17(13-22)9-4-7-15-6-2-3-11-20(15)24(25)26/h2-12,14H,1H3/b7-4+,17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGINMSQNCAZELS-VFISYLAMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CSC(=N2)C(=CC=CC3=CC=CC=C3[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)C2=CSC(=N2)/C(=C/C=C/C3=CC=CC=C3[N+](=O)[O-])/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2E,4E)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-(2-nitrophenyl)penta-2,4-dienenitrile is a synthetic compound belonging to the thiazole family, which is known for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be depicted as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C20H17N3O2S
  • Molecular Weight : 365.43 g/mol

Thiazole derivatives are known to interact with various biological targets, including enzymes and receptors. The specific mechanism of action for this compound may involve:

  • Enzyme Inhibition : Similar compounds have shown inhibitory activity against acetylcholinesterase (AChE), indicating potential use in treating neurodegenerative disorders such as Alzheimer's disease .
  • Antimicrobial Activity : Thiazole derivatives often exhibit antibacterial and antifungal properties. This compound may inhibit bacterial growth by targeting essential bacterial enzymes .

Biological Activity Overview

Activity Type Description Reference
Anticancer Exhibits cytotoxicity against various cancer cell lines.
Antimicrobial Effective against Gram-positive and Gram-negative bacteria.
Enzyme Inhibition Potential AChE inhibitor; may aid in neuroprotection.
Anti-inflammatory May reduce inflammatory markers in cell models.

Case Studies and Research Findings

  • Anticancer Potential :
    • A study evaluated the anticancer effects of thiazole derivatives, including compounds similar to this compound. Results indicated significant cytotoxic effects on various cancer cell lines with IC50 values ranging from 5 to 15 µM .
  • Antimicrobial Activity :
    • Research demonstrated that thiazole derivatives possess strong antimicrobial properties against pathogens such as Staphylococcus aureus and Escherichia coli. The compound showed minimum inhibitory concentrations (MIC) lower than those of standard antibiotics .
  • Neuroprotective Effects :
    • In vitro studies suggested that thiazole derivatives could protect neuronal cells from oxidative stress-induced damage. The compound was tested in PC12 cell lines where it exhibited a significant reduction in cell death compared to controls .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity
    • Research indicates that compounds with thiazole rings exhibit anticancer properties. The thiazole moiety in this compound may contribute to its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types.
    • Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that similar thiazole derivatives showed promising results against breast and lung cancer cell lines. The mechanism of action often involves the inhibition of specific kinases or the modulation of apoptotic pathways.
  • Antimicrobial Properties
    • The presence of the nitrophenyl group suggests potential antimicrobial activity. This compound could be effective against a range of bacterial and fungal pathogens.
    • Case Study : A related compound was tested against Staphylococcus aureus and Escherichia coli, showing significant antibacterial effects at low concentrations.
  • Anti-inflammatory Effects
    • Thiazole derivatives are known for their anti-inflammatory properties. This compound may inhibit inflammatory cytokines and pathways, providing therapeutic benefits in conditions such as arthritis.
    • Case Study : In vitro studies have shown that compounds with similar structures can reduce the production of TNF-alpha and IL-6 in macrophages.

Agricultural Applications

  • Pesticide Development
    • The structural characteristics of this compound may allow it to function as a pesticide or herbicide, targeting specific pests while minimizing harm to beneficial organisms.
    • Research Insight : Studies indicate that compounds with similar functionalities can act as effective insecticides against pests like aphids and beetles.
  • Plant Growth Regulators
    • There is potential for this compound to be developed as a plant growth regulator, enhancing crop yields by modulating plant growth pathways.
    • Research Insight : Investigations into related thiazole compounds have shown their ability to promote root development and increase resistance to environmental stressors.

Materials Science Applications

  • Organic Electronics
    • The unique electronic properties of this compound make it suitable for applications in organic semiconductors and photovoltaic devices.
    • Research Insight : Studies on organic solar cells have demonstrated that incorporating thiazole derivatives can enhance charge mobility and improve energy conversion efficiency.
  • Dyes and Pigments
    • The vibrant color properties associated with nitrophenyl groups suggest potential use in dye synthesis for textiles or coatings.
    • Research Insight : Similar compounds have been explored for their application in dye-sensitized solar cells due to their light absorption characteristics.

Comparison with Similar Compounds

Substituent Effects on the Thiazole Ring

The thiazole ring in the target compound is substituted at the 4-position with a 3-methoxyphenyl group. Key analogs include:

  • : A compound with a 1,3-benzodioxol-5-yl group at the thiazole’s 4-position and a 4-nitrophenyl substituent. The benzodioxol group introduces two oxygen atoms, creating a more electron-deficient thiazole compared to the 3-methoxyphenyl substituent in the target compound .
  • : A derivative with a 4-phenylthiazole group and a 2-fluoro-5-nitroanilino side chain. The phenyl group lacks electron-donating substituents, contrasting with the methoxy group in the target compound .

Electronic Implications :

  • The benzodioxol group () is more electron-withdrawing, which could stabilize negative charges or alter binding interactions in biological systems .

Nitrophenyl Substituent Position and Steric Effects

The target compound’s 2-nitrophenyl group is in the ortho position, whereas analogs like ’s compound feature a para-nitrophenyl group.

Key Differences :

  • Electronic Effects : Ortho-substitution may disrupt conjugation in the nitrophenyl ring, slightly reducing its electron-withdrawing effect relative to para-substitution .

Comparison with 1,3,4-Thiadiazole Derivatives

  • : Compounds like (1E,4E)-1-(3-nitrophenyl)-5-(4-(2-((5-phenyl-1,3,4-thiadiazol-2-yl)thio)ethoxy)phenyl)penta-1,4-dien-3-one (4o) exhibit antiviral activity (71% yield, m.p. 186–187°C). The nitro group’s position (3-nitro vs. 2-nitro in the target) and the thiadiazole’s sulfur-rich structure may enhance binding to viral targets .
  • : Thiadiazole derivatives with sulfanyl linkages show fungicidal and insecticidal activities , highlighting the role of sulfur atoms in bioactivity .

Molecular Weight and Physicochemical Properties

  • : Molecular weight = 403.412 g/mol (C₂₁H₁₃N₃O₄S) .
  • : Likely similar mass, with variations due to substituents (e.g., fluorine in adds 19 g/mol) .

Tabulated Comparison of Key Analogs

Compound (Reference) Thiazole Substituent Nitrophenyl Position Molecular Weight (g/mol) Notable Features
Target Compound 4-(3-Methoxyphenyl) 2-nitro ~390–410 (estimated) Electron-rich thiazole, steric hindrance
4-(1,3-Benzodioxol-5-yl) 4-nitro 403.41 Electron-deficient thiazole
4-Phenyl 2-fluoro-5-nitro ~380–400 (estimated) Fluorine enhances polarity
(4o) Thiadiazole (non-thiazole) 3-nitro 515.61 Antiviral activity, high yield (71%)

Q & A

Q. What are the standard synthetic routes for this compound, and what key reaction conditions are required for high yield?

The synthesis typically involves multi-step reactions, including thiazole ring formation, Suzuki-Miyaura coupling for aryl group introduction, and Knoevenagel condensation to establish the diene nitrile backbone. Key conditions include:

  • Catalysts : Palladium (e.g., Pd(PPh₃)₄) or copper catalysts for cross-coupling reactions .
  • Solvents : Polar aprotic solvents (e.g., DMSO, acetonitrile) to stabilize intermediates .
  • Temperature : Controlled heating (60–100°C) to drive coupling reactions while avoiding decomposition .
  • Purification : Column chromatography with silica gel and ethyl acetate/hexane gradients .

Table 1: Key Reaction Parameters

StepCatalyst/SolventTemperatureYield Range
Thiazole formationDMSO, CuI80°C60–75%
Suzuki couplingPd(PPh₃)₄, THF90°C70–85%
Diene nitrile assemblyAcetonitrile, K₂CO₃60°C50–65%

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy :
  • ¹H NMR : Peaks at δ 8.2–8.5 ppm (aromatic protons), δ 7.3–7.6 ppm (thiazole protons), and δ 3.8 ppm (methoxy group) .
  • ¹³C NMR : Signals at ~115 ppm (nitrile carbon) and 165 ppm (thiazole C2) .
    • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 403.412 (calculated for C₂₁H₁₃N₃O₄S) .
    • IR Spectroscopy : Stretches at ~2220 cm⁻¹ (C≡N) and 1520 cm⁻¹ (NO₂) .

Advanced Research Questions

Q. How can researchers optimize stereoselectivity for the (2E,4E) diene configuration?

  • Solvent Polarity : Use low-polarity solvents (e.g., toluene) to favor trans geometry via steric control .
  • Catalytic Additives : Chiral ligands (e.g., BINAP) with palladium improve enantiomeric excess in coupling steps .
  • Temperature Modulation : Slow cooling during crystallization enhances diastereomeric purity .

Q. What computational methods predict bioactivity, and how are they validated?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases, cytochrome P450) .
  • MD Simulations : AMBER or GROMACS to assess binding stability over 100-ns trajectories .
  • Validation :
  • In vitro assays : Enzyme inhibition assays (IC₅₀ determination) .
  • X-ray Crystallography : Co-crystallization with target proteins to confirm docking poses .

Q. How are contradictions in spectroscopic data resolved during by-product analysis?

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals from regioisomers .
  • X-ray Diffraction : Definitive structural assignment of crystalline by-products .
  • Comparative HRMS : Identifies mass differences due to nitro group positional isomers .

Table 2: Common By-Products and Diagnostic Peaks

By-Product¹H NMR δ (ppm)HRMS m/z
(2Z,4E)-Isomerδ 6.9 (vinyl H)403.412
Nitro-meta substitutionδ 8.8 (aromatic H)403.412

Methodological Notes

  • Synthesis Optimization : Prioritize inert atmosphere (N₂/Ar) for nitro-group stability .
  • Data Reproducibility : Cross-validate NMR assignments with DEPT and HMBC experiments .
  • Ethical Considerations : Follow institutional guidelines for handling cytotoxic intermediates .

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